Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate

Catalog No.
S15256092
CAS No.
51282-72-5
M.F
C15H12N2O7
M. Wt
332.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate

CAS Number

51282-72-5

Product Name

Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate

IUPAC Name

ethyl 2-nitro-5-(4-nitrophenoxy)benzoate

Molecular Formula

C15H12N2O7

Molecular Weight

332.26 g/mol

InChI

InChI=1S/C15H12N2O7/c1-2-23-15(18)13-9-12(7-8-14(13)17(21)22)24-11-5-3-10(4-6-11)16(19)20/h3-9H,2H2,1H3

InChI Key

KDUIDMQFZAXGRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate is a chemical compound with the molecular formula C15H12N2O7\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_7 and a molecular weight of 332.26 g/mol. It is classified as an aromatic nitro compound, characterized by the presence of two nitro groups and an ethyl ester functional group. The structure of this compound includes a benzoate moiety substituted at the 2-position with a nitro group and at the 5-position with a 4-nitrophenoxy group, contributing to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of palladium on carbon or tin(II) chloride in acidic conditions.
  • Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions. Additionally, the phenoxy group can undergo nucleophilic aromatic substitution reactions.
  • Hydrolysis: The ester can be hydrolyzed using aqueous sodium hydroxide or hydrochloric acid to produce ethyl alcohol and the corresponding benzoic acid derivative.

The biological activity of Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate is not extensively documented, but compounds with similar structures often exhibit significant pharmacological properties. Nitro compounds are known for their potential anti-inflammatory, antimicrobial, and anticancer activities. The presence of nitro groups may enhance their reactivity towards biological targets, making them suitable candidates for drug development .

The synthesis of Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate typically involves the nitration of an appropriate benzoate precursor. A common synthetic route includes:

  • Nitration: Ethyl 2-hydroxy-5-(4-hydroxyphenoxy)benzoate is treated with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to selectively introduce nitro groups at the desired positions on the benzene ring.
  • Purification: Following synthesis, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing pharmaceuticals targeting specific biological pathways.
  • Organic Synthesis: It can be utilized as an intermediate in synthesizing more complex organic molecules or in materials science for developing novel materials with specific properties.

Interaction studies involving Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate focus on its reactivity with biological molecules. The nitro groups can influence binding affinity and specificity when interacting with enzymes or receptors. Such studies are crucial for understanding its potential therapeutic effects and mechanisms of action .

Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate can be compared with several similar compounds, highlighting its unique substitution pattern:

Compound NameStructureUnique Features
Ethyl 2-nitrobenzoateLacks phenoxy groupSimpler structure, less versatile
Ethyl 4-nitrophenoxybenzoateDifferent substitution patternVaries in reactivity due to position
2-nitro-5-(4-nitrophenoxy)benzoic acidCarboxylic acid analogDifferent solubility and reactivity properties

This compound is unique due to its specific substitution pattern that imparts distinct chemical and physical properties, making it valuable for various synthetic and research applications .

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Exact Mass

332.06445073 g/mol

Monoisotopic Mass

332.06445073 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-11-2024

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